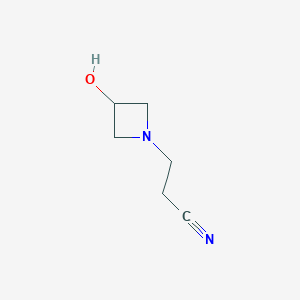
Coc1=NC=C2C=C3C=CC=CC3=NC2=C1C#N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coc1=NC=C2C=C3C=CC=CC3=NC2=C1C#N, also known as 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridine-3-carbonitrile, is a heterocyclic compound with potential applications in scientific research. This molecule has attracted attention due to its unique structure and potential biological activities.
Wirkmechanismus
The mechanism of action of Coc1=NC=C2C=C3C=CC=CC3=NC2=C1C#N is not fully understood. However, it has been reported to interact with various targets in the body, including enzymes and receptors. It has been suggested that Coc1=NC=C2C=C3C=CC=CC3=NC2=C1C#N may exert its biological effects through modulation of these targets.
Biochemical and Physiological Effects:
Coc1=NC=C2C=C3C=CC=CC3=NC2=C1C#N has been reported to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been reported to have anti-cancer effects by inducing apoptosis in cancer cells. In addition, Coc1=NC=C2C=C3C=CC=CC3=NC2=C1C#N has been reported to have anti-viral effects by inhibiting viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
Coc1=NC=C2C=C3C=CC=CC3=NC2=C1C#N has several advantages for lab experiments. It is easy to synthesize and has a high purity. It also has a wide range of biological activities, making it a versatile tool for scientific research. However, Coc1=NC=C2C=C3C=CC=CC3=NC2=C1C#N has some limitations for lab experiments. It is relatively unstable and may degrade over time. In addition, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Coc1=NC=C2C=C3C=CC=CC3=NC2=C1C#N. One area of interest is the development of Coc1=NC=C2C=C3C=CC=CC3=NC2=C1C#N as a therapeutic agent for the treatment of neurological disorders. Another area of interest is the investigation of the mechanism of action of Coc1=NC=C2C=C3C=CC=CC3=NC2=C1C#N, which may provide insights into its biological activities. Additionally, further research is needed to explore the potential of Coc1=NC=C2C=C3C=CC=CC3=NC2=C1C#N as a tool for drug discovery and development.
Synthesemethoden
Coc1=NC=C2C=C3C=CC=CC3=NC2=C1C#N can be synthesized using a variety of methods, including cyclization reactions and condensation reactions. One of the most common methods is the reaction of 2-aminopyridine with thiocarbonyl S-imide followed by cyclization. This method has been reported to yield high purity and good yields of Coc1=NC=C2C=C3C=CC=CC3=NC2=C1C#N.
Wissenschaftliche Forschungsanwendungen
Coc1=NC=C2C=C3C=CC=CC3=NC2=C1C#N has potential applications in scientific research, particularly in the field of medicinal chemistry. This molecule has been reported to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. It has also been reported to have potential as a therapeutic agent for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
3-methoxybenzo[b][1,6]naphthyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O/c1-18-14-11(7-15)13-10(8-16-14)6-9-4-2-3-5-12(9)17-13/h2-6,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJYUHRGCPRPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NC3=CC=CC=C3C=C2C=N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2594487.png)
![N-(2,4-Dimethoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2594488.png)
![1-(5-chloro-2-methoxyphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2594489.png)



![2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2594496.png)
![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2594497.png)
![Benzene, [(3-phenyl-2-propenyl)thio]-](/img/structure/B2594500.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2594501.png)
![3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2594502.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2594503.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide](/img/structure/B2594505.png)